Bioequivalence and Pharmacokinetic Differentiation: Fosaprepitant Dimeglumine 115 mg IV vs. Aprepitant 125 mg Oral
In a randomized crossover study in healthy subjects, fosaprepitant dimeglumine 115 mg administered intravenously demonstrated bioequivalence to oral aprepitant 125 mg based on AUC0-∞, with a 90% CI of 1.06–1.20 for the AUC ratio [1]. Critically, the Cmax of active aprepitant following fosaprepitant infusion was 3095 ng/mL compared to 1354 ng/mL with oral aprepitant, representing a 2.47-fold higher peak exposure (95% CI: 2.25–2.71) [1]. The median tmax for fosaprepitant was 0.25 hours versus 4.0 hours for oral aprepitant, confirming the intravenous prodrug achieves rapid conversion and immediate systemic availability of the active antagonist [1]. Plasma concentrations of fosaprepitant itself fall below the limit of quantification (10 ng/mL) within 30 minutes post-infusion, indicating complete and rapid prodrug conversion [2].
| Evidence Dimension | Aprepitant Cmax following administration |
|---|---|
| Target Compound Data | 3095 ng/mL (fosaprepitant dimeglumine 115 mg IV) |
| Comparator Or Baseline | 1354 ng/mL (aprepitant 125 mg oral) |
| Quantified Difference | 2.47-fold higher Cmax (95% CI: 2.25–2.71) |
| Conditions | Healthy subjects; randomized crossover study; n=32; single-dose administration |
Why This Matters
This 2.47-fold higher Cmax provides scientific justification for intravenous fosaprepitant selection in patients unable to tolerate oral medications or requiring rapid antiemetic coverage, while maintaining AUC bioequivalence for overall exposure.
- [1] Lasseter KC, Gambale J, Jin B, et al. Tolerability of fosaprepitant and bioequivalency to aprepitant in healthy subjects. J Clin Pharmacol. 2007;47(7):834-840. View Source
- [2] FDA. Fosaprepitant for Injection Prescribing Information, Section 12.3 Pharmacokinetics. View Source
